3-((5-((4-羧基苯基)氨基)-2,4-二氧代噻唑烷-3-基)甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

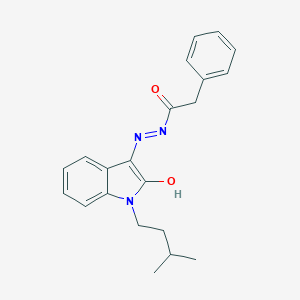

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, also known as CPMX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazolidinedione family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

作用机制

The mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play important roles in cell signaling pathways that regulate cell growth and survival.

Biochemical and Physiological Effects

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.

实验室实验的优点和局限性

One of the advantages of using 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid in lab experiments is its potential as a lead compound for the development of new drugs. 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have various biological activities, making them potential candidates for the treatment of various diseases. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is relatively easy to synthesize and purify, making it a convenient compound for lab experiments.

One of the limitations of using 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid in lab experiments is its potential toxicity. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can have cytotoxic effects on normal cells, which may limit their use as therapeutic agents. Furthermore, the mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is not fully understood, which makes it difficult to predict its potential side effects.

未来方向

There are several future directions for 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid research. One area of research is the development of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives as potential anti-cancer agents. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives have been shown to have anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.

Another area of research is the development of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives as potential anti-diabetic agents. Studies have shown that 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives can improve insulin sensitivity and glucose uptake, making them potential candidates for the treatment of type 2 diabetes.

Finally, there is a need for further studies to elucidate the mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid. Understanding the molecular targets and signaling pathways involved in 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid activity will help to identify potential therapeutic applications and minimize potential side effects.

合成方法

The synthesis of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves the reaction of 4-carboxyaniline with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with 3-bromobenzoic acid to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.

科学研究应用

铃木-宫浦偶联反应

铃木-宫浦(SM)交叉偶联反应是一种形成碳-碳键的强大方法。它涉及使用钯催化剂将有机硼化合物与有机卤化物或拟卤化物偶联。有机硼试剂的稳定性和温和的反应条件促成了SM偶联的成功。 我们的化合物在这种情况下可以作为有机硼试剂 .

光催化降解抗生素

衍生自3,5-双(3,4-二羧基苯氧基)苯甲酸的配合物已被探索为光催化剂。 这些配合物表现出光学半导体行为,并有效地降解抗生素,如氯霉素、呋喃西林、奥硝唑、土霉素和磺胺甲氧嘧啶 .

抗菌剂的开发

对氨基苯甲酸 (PABA) 衍生物,包括我们的化合物,具有广泛的生物活性。 研究人员发现它们对开发新型抗菌剂很有吸引力 .

苄位氧化

当我们的化合物经受氧化条件(例如,重铬酸钠和硫酸)时,其烷基侧链可以被氧化形成羧酸官能团。 这种转化导致形成苯甲酸 .

原硼脱除反应

在原硼脱除的背景下,我们的化合物可以参与硼酸盐络合物的形成。 该过程已被用于合成吲哚利啶衍生物 .

属性

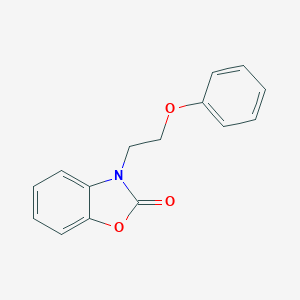

IUPAC Name |

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFBFHZQPHKWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)

![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)